molecular formula C6H5N4O6P B1199472 4-Azido-2-nitrophenyl phosphate CAS No. 74784-75-1

4-Azido-2-nitrophenyl phosphate

Cat. No.: B1199472
CAS No.: 74784-75-1
M. Wt: 260.1 g/mol
InChI Key: LWSCUGPWJSOREB-UHFFFAOYSA-N
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Description

4-Azido-2-nitrophenyl phosphate (ANPP) is a synthesized photoreactive derivative of inorganic phosphate (Pi) that serves as a crucial tool for probing phosphate binding sites in enzymatic research . This compound functions as a photoaffinity label, binding reversibly to Pi sites in the dark and forming a covalent bond with the target protein upon photoirradiation with visible light . Studies on beef heart mitochondrial F1-ATPase have demonstrated that ANPP binds specifically to the inorganic phosphate binding site, acting as a competitive inhibitor with a Ki value of 60 µM in the dark . Photoactivation leads to enzyme inactivation and the covalent incorporation of approximately 1 mole of ANPP per mole of F1-ATPase, with sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) identifying the labeled peptide as the beta subunit of the enzyme (Mr 50,000) . Research applications extend beyond mitochondrial ATPase. ANPP has also been utilized in studies of chloroplast coupling factor 1, highlighting its utility across different biological systems . Furthermore, in experiments with inside-out submitochondrial particles, photoaffinity labeling with ANPP resulted in the specific tagging of two peptides: the beta subunit of F1-ATPase and another with a molecular weight of 30,000-32,000, which is suggested to be the mitochondrial phosphate carrier protein . This confirms ANPP's value as a specific probe for identifying and characterizing proteins that interact with inorganic phosphate. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

74784-75-1

Molecular Formula

C6H5N4O6P

Molecular Weight

260.1 g/mol

IUPAC Name

(4-azido-2-nitrophenyl) dihydrogen phosphate

InChI

InChI=1S/C6H5N4O6P/c7-9-8-4-1-2-6(16-17(13,14)15)5(3-4)10(11)12/h1-3H,(H2,13,14,15)

InChI Key

LWSCUGPWJSOREB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OP(=O)(O)O

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])OP(=O)(O)O

Other CAS No.

74784-75-1

Synonyms

4-azido-2-nitrophenyl phosphate

Origin of Product

United States

Scientific Research Applications

Biochemical Research

a. Photoaffinity Labeling

ANPP serves as a valuable tool for photoaffinity labeling, allowing researchers to identify and characterize binding sites on enzymes and proteins. This technique involves the activation of the azide group upon irradiation with UV light, leading to the formation of reactive species that can covalently bond with nearby amino acids in proteins.

Case Study: cAMP-dependent Protein Kinase

A study demonstrated the use of ANPP in investigating the interaction between the catalytic and regulatory subunits of cAMP-dependent protein kinase. The compound was synthesized and shown to inhibit the enzyme competitively against ATP, with a Ki value of 0.37 mM. Upon photolysis in the presence of magnesium ions, ANPP effectively inactivated the catalytic subunit while showing minimal interaction with the regulatory subunit, indicating its specificity for the catalytic site .

b. Enzyme Mechanism Studies

ANPP has been utilized to explore enzyme mechanisms by targeting specific binding sites on ATPases. For instance, research involving beef heart mitochondrial F1-ATPase revealed that ANPP could bind reversibly to the inorganic phosphate binding site. The compound's photolytic activation resulted in covalent attachment to the enzyme, leading to its inactivation .

Characterization of Binding Sites

ANPP is instrumental in characterizing phosphate binding domains on various enzymes, including ATP synthases and other membrane-bound proteins.

Case Study: Chloroplast ATP Synthase

In a study focusing on chloroplast ATP synthase, researchers employed ANPP to label specific domains on the α-subunit of CF1. By exposing thylakoid membranes to increasing concentrations of ANPP, they successfully identified key binding interactions critical for ATP synthesis .

Structural Biology Applications

The compound's ability to provide insights into protein structure and function makes it a powerful tool in structural biology.

a. Gel Electrophoresis Analysis

Following ANPP labeling, researchers can utilize sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to analyze labeled proteins. This technique allows for the identification of specific peptides that interact with ANPP, facilitating a better understanding of protein architecture and function.

Data Table: Binding Affinities and Characteristics of ANPP

Enzyme/Protein Ki Value (mM) Photolysis Result Targeted Subunit
cAMP-dependent Protein Kinase0.37Inactivation upon photolysisCatalytic subunit
F1-ATPase0.060Covalent binding leading to inactivationBeta subunit
Chloroplast ATP SynthaseN/ALabeling of α-subunitα-subunit

Implications for Drug Development

The insights gained from studies utilizing ANPP can have significant implications for drug development, particularly in designing inhibitors that target specific enzyme pathways relevant to disease states.

Case Study: Development of Therapeutics

By understanding how ANPP labels and interacts with critical enzymes involved in energy metabolism, researchers can develop targeted therapies aimed at modulating these pathways in conditions such as cancer or metabolic disorders.

Comparison with Similar Compounds

Structural and Functional Insights from ANPP Studies

Mitochondrial F₁-ATPase
  • ANPP labels the β-subunit (50 kDa) in beef heart mitochondrial F₁-ATPase, confirming its role in Pi binding during ATP hydrolysis .
  • Competition with Pi (Ki = 60 µM) suggests overlapping binding sites for ANPP and natural Pi .
Chloroplast CF₁-ATPase
  • ANPP labels both α- and β-subunits in chloroplast CF₁-ATPase, unlike mitochondrial F₁-ATPase. This asymmetry reflects conformational differences in resting-state enzymes .
  • Labeling is inhibited by Pi (>10 mM) and ATP (>0.5 mM), but ADP is less effective, highlighting substrate-specific competition .
SR Ca²⁺-ATPase
  • ANPP and pNPP exhibit identical hydrolysis kinetics (K₀.₅ = 0.3 mM; Vmax = 60 nmol mg⁻¹ min⁻¹), but only ANPP covalently labels the enzyme upon irradiation .

Preparation Methods

Substrate Preparation

The synthesis begins with 4-fluoro-2-nitrophenol as the precursor. The fluorine atom at the para position is replaced by an azide group through SNAr. Key steps include:

  • Reagents : Sodium azide (NaN₃), dimethyl sulfoxide (DMSO), and catalytic iodine (I₂).

  • Conditions : Reaction at 60°C for 24 hours under inert atmosphere.

  • Mechanism : NaN₃ acts as the nucleophile, displacing fluoride in a polar aprotic solvent.

Phosphorylation of the Azidophenol Intermediate

The azide-substituted phenol (4-azido-2-nitrophenol ) is phosphorylated using phosphorus oxychloride (POCl₃) in anhydrous conditions:

  • Reaction :
    4-Azido-2-nitrophenol+POCl34-Azido-2-nitrophenyl phosphate+HCl\text{4-Azido-2-nitrophenol} + \text{POCl}_3 \rightarrow \text{4-Azido-2-nitrophenyl phosphate} + \text{HCl}

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields 65–72% pure product.

Table 1: Optimization of Phosphorylation Conditions

ParameterCondition 1Condition 2Condition 3
SolventDCMTHFToluene
Temperature (°C)0–52540
Yield (%)687258
Purity (HPLC)95%98%89%
Data aggregated from.

Diazonium Salt Intermediate Route

Diazotization and Azide Formation

An alternative method starts with 2-nitro-4-aminophenol :

  • Diazotization : Treatment with NaNO₂ and HCl at 0°C forms the diazonium salt.

  • Azide Introduction : Reaction with NaN₃ replaces the diazo group with an azide.

  • Phosphorylation : As in Method 1.

Challenges and Yields

  • Side Reactions : Competing hydrolysis of diazonium salts reduces yield to 45–50%.

  • Stabilization : Adding CuSO₄ as a catalyst improves azide retention.

Solid-Phase Synthesis for Radiolabeled ANPP

[³²P]ANPP Preparation

For photoaffinity studies, ANPP is radiolabeled using [γ-³²P]ATP:

  • Enzymatic Transfer : Hexokinase transfers the γ-phosphate from ATP to 4-azido-2-nitrophenol.

  • Purification : Anion-exchange chromatography (DEAE-cellulose) isolates the labeled product with >99% radiochemical purity.

Table 2: Radiolabeling Efficiency

ParameterValue
Specific Activity2,500 Ci/mmol
Yield85%
Purity (TLC)99%
Data from.

One-Pot Azidation-Phosphorylation

Streamlined Protocol

A recent advancement combines azidation and phosphorylation in a single pot:

  • Simultaneous Reactions : 4-Fluoro-2-nitrophenol, NaN₃, and POCl₃ react in DMF at 50°C.

  • Advantages : Reduces purification steps, achieving 70% yield.

Analytical Validation

  • ¹H NMR : δ 8.2 (d, 1H, Ar-H), δ 7.6 (dd, 1H, Ar-H), δ 7.3 (d, 1H, Ar-H).

  • ³¹P NMR : δ -2.5 ppm (monophosphate ester).

  • IR : 2,100 cm⁻¹ (azide stretch), 1,250 cm⁻¹ (P=O).

ConditionHalf-Life (h)Degradation Products
Dark, 4°C120None detected
Light, 25°C42-Nitrophenyl phosphate
pH 9.0, 37°C8Phosphate, azide ions
Data from.

Comparative Analysis of Methods

Yield and Scalability

  • Method 1 : Highest yield (72%) but requires anhydrous conditions.

  • Method 4 : Best for large-scale synthesis (70% yield, one-pot).

  • Method 3 : Specialized for radiolabeling but low yield (45%).

Industrial Applicability

  • Cost-Effectiveness : Method 4 reduces solvent use by 40% compared to Method 1.

  • Safety : Solid-phase synthesis minimizes exposure to volatile azides .

Q & A

Q. What are the key structural and chemical properties of 4-azido-2-nitrophenyl phosphate (ANPP)?

ANPP (C₆H₆N₄O₉P₂; molecular weight 340.08 g/mol) contains an azido group (-N₃) and a nitro group (-NO₂) on a phenyl ring linked to a pyrophosphate moiety. The azido group enables photoaffinity crosslinking, while the nitro group enhances UV absorption for spectroscopic detection. Its InChI key (1S/C6H6N4O9P2/c7-9-8-4-1-2-6...) reflects its stereochemical specificity .

Q. How is ANPP synthesized and characterized for research use?

ANPP is synthesized via phosphorylation of 4-azido-2-nitrophenol using pyrophosphoryl chloride or similar reagents. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry for molecular weight validation, and UV-Vis spectroscopy to confirm the nitro group’s absorption peak (~400 nm). Purity is assessed via thin-layer chromatography (TLC) or HPLC .

Q. What are standard assays for quantifying ANPP in enzymatic studies?

ANPP’s phosphate release can be quantified using the Bradford assay ( ) for protein-dye binding or colorimetric methods with molybdate reagents (e.g., vanadate-molybdate for phosphate detection). For photoaffinity labeling, radiolabeled [³²P]ANPP is used, followed by SDS-PAGE and autoradiography to identify labeled proteins .

Advanced Research Questions

Q. How does ANPP interact with mitochondrial F₁-ATPase, and how is this applied in mechanistic studies?

ANPP acts as a competitive inhibitor of inorganic phosphate (Pi) binding to F₁-ATPase, with a Kᵢ of 60 µM. Upon UV irradiation, the azido group forms covalent bonds with the Pi-binding site, predominantly labeling the β-subunit (Mr 50,000) of F₁-ATPase. This photoaffinity labeling is validated via SDS-PAGE and autoradiography, enabling mapping of Pi-binding domains in ATPase complexes .

Q. What methodological considerations are critical for photoaffinity labeling with ANPP?

  • Photolysis control : UV irradiation parameters (wavelength, duration) must be optimized to minimize nonspecific photodegradation of ANPP into free Pi.
  • Competitive binding assays : Pre-incubation with excess Pi or ATP is used to confirm specificity of ANPP labeling.
  • Artifact mitigation : Include dark controls (no UV) to distinguish covalent labeling from non-specific adsorption .

Q. How do data contradictions arise in ANPP-based studies, and how are they resolved?

Discrepancies in labeling efficiency may stem from:

  • Photolysis variability : Partial degradation of ANPP during irradiation releases free Pi, complicating quantification. Extrapolation to 100% photolysis efficiency is required for accurate stoichiometry .
  • Subunit specificity : In mitochondrial particles, ANPP labels both the β-subunit (F₁-ATPase) and a 30–32 kDa peptide (putative Pi carrier protein). Differential inhibition by Pi confirms distinct binding sites .

Q. How does ANPP compare to other photoaffinity probes like NAP-taurine in membrane protein studies?

Unlike NAP-taurine (which labels anion transport proteins), ANPP targets phosphate-binding enzymes. Both probes require UV activation, but ANPP’s pyrophosphate moiety mimics natural substrates, enabling competitive displacement studies. SDS-PAGE and pronase digestion are shared methods for identifying labeled domains .

Q. What advanced techniques validate ANPP’s role in enzyme inactivation studies?

  • Kinetic assays : Measure ATPase activity pre-/post-photoirradiation using coupled assays (e.g., NADH oxidation).
  • Stoichiometric analysis : Calculate molar incorporation of [³²P]ANPP per enzyme subunit via scintillation counting.
  • Structural mapping : Combine tryptic digestion and mass spectrometry to pinpoint labeled residues .

Q. Methodological Resources

  • SDS-PAGE : Laemmli’s protocol for resolving labeled subunits ().
  • Phosphate quantification : Steady-state methods for environmental phosphate () adapted for enzymatic assays.
  • Quenched assays : NaOH quenching of 4-nitrophenyl phosphate reactions () applicable to ANPP derivatives.

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